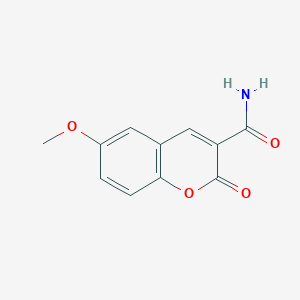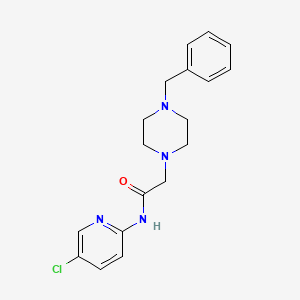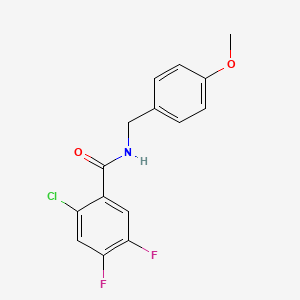
2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide class of compounds, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDAC activity, the compound is believed to induce changes in gene expression that lead to cancer cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound exerts a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. Additionally, the compound has been shown to modulate the activity of certain signaling pathways that are involved in cancer cell growth and survival. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide is its potent anticancer activity. The compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, the compound has been shown to exhibit low toxicity in normal cells, suggesting that it may have a favorable safety profile.
One of the limitations of this compound is its poor solubility in water. This can make it difficult to administer the compound in vivo, as it may require the use of solvents or other delivery systems to enhance its solubility.
Future Directions
There are several future directions for the study of 2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide. One potential direction is the development of new delivery systems that can enhance the solubility and bioavailability of the compound. Another direction is the study of the compound's mechanism of action, which may lead to the identification of new targets for cancer therapy. Additionally, the compound may be studied in combination with other anticancer agents to enhance its therapeutic effects. Finally, the compound may be studied in animal models to evaluate its efficacy and safety in vivo.
Synthesis Methods
The synthesis of 2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide involves the reaction between 2-chloro-4,5-difluorobenzoyl chloride and 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound in good yield. The purity of the compound can be enhanced by recrystallization using a suitable solvent.
Scientific Research Applications
2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound is believed to exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Properties
IUPAC Name |
2-chloro-4,5-difluoro-N-[(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c1-21-10-4-2-9(3-5-10)8-19-15(20)11-6-13(17)14(18)7-12(11)16/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXADLKJKYNJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)
![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)
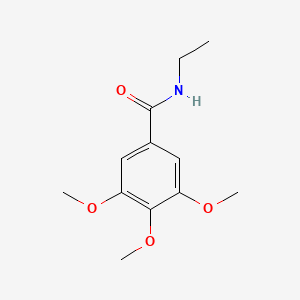
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)
![4-hydroxy-2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5772620.png)
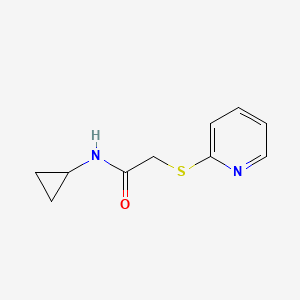

![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)
![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)
